[4-(Quinoxalin-2-yloxy)cyclohexyl]amine
Overview
Description
[4-(Quinoxalin-2-yloxy)cyclohexyl]amine is a chemical compound characterized by its quinoxaline and cyclohexylamine functional groups Quinoxaline is a nitrogen-containing heterocyclic compound, while cyclohexylamine is an organic compound derived from cyclohexane
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit significant antibacterial activity against various microorganisms . Therefore, it can be inferred that [4-(Quinoxalin-2-yloxy)cyclohexyl]amine might interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes in the target’s function . This interaction could result in the inhibition of essential bacterial processes, leading to bacterial death.
Biochemical Pathways
Given the antibacterial activity of quinoxaline derivatives, it can be inferred that this compound might interfere with essential bacterial biochemical pathways, leading to bacterial death .
Result of Action
Given the antibacterial activity of quinoxaline derivatives, it can be inferred that this compound might lead to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Quinoxalin-2-yloxy)cyclohexyl]amine typically involves the reaction of quinoxaline with cyclohexylamine under specific conditions. One common method is the nucleophilic substitution reaction, where quinoxaline-2-chloro is reacted with cyclohexylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: [4-(Quinoxalin-2-yloxy)cyclohexyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent and base.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can produce cyclohexylamine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinoxaline and cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Quinoxalin-2-yloxy)cyclohexyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial and antiviral agent, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of polymers, dyes, and other industrial products.
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar biological and chemical properties.
Cyclohexylamine: A related compound with a cyclohexane ring and an amine group.
Quinoxaline-2-carboxylic acid: A derivative of quinoxaline with a carboxylic acid group.
Uniqueness: [4-(Quinoxalin-2-yloxy)cyclohexyl]amine stands out due to its unique combination of quinoxaline and cyclohexylamine functional groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-quinoxalin-2-yloxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9-11H,5-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQYJFRFKAUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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